(2S,3S)-Viridifloric Acid
Overview
Description
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of a carboxylic acid group, two hydroxyl groups, and a branched alkyl chain. It is also known by its IUPAC name, (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- typically involves the use of starting materials such as 3-methyl-2-butanone and ethyl acetoacetate. The reaction conditions often include the use of catalysts like sodium ethoxide and solvents such as ethanol. The reaction proceeds through a series of steps including aldol condensation, reduction, and hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-hydroxy-2-methyl-: This compound has a similar structure but differs in the position of the hydroxyl group.
Butanoic acid, 2-hydroxy-3-methyl-: Another similar compound with a different arrangement of functional groups.
Butanoic acid, 2,3-dihydroxy-2-methyl-: This compound has an additional hydroxyl group compared to Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-.
Uniqueness
The uniqueness of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- lies in its specific arrangement of functional groups and its stereochemistry. The presence of both secondary and tertiary alcohols, along with the carboxylic acid group, provides it with distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169058 | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-48-8, 17132-45-5 | |
Record name | (-)-Viridifloric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridifloric acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDIFLORIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIRIDIFLORIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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